molecular formula C5H13ClN2O2S B1525487 N-(pyrrolidin-3-yl)methanesulfonamide hydrochloride CAS No. 329794-44-7

N-(pyrrolidin-3-yl)methanesulfonamide hydrochloride

Cat. No.: B1525487
CAS No.: 329794-44-7
M. Wt: 200.69 g/mol
InChI Key: XGRUMZMLFKHAFW-UHFFFAOYSA-N
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Description

N-(pyrrolidin-3-yl)methanesulfonamide hydrochloride is a chemical compound with the molecular formula C5H12N2O2S·HCl. It is a hydrochloride salt derived from methanesulfonamide and pyrrolidin-3-yl. This compound is primarily used in scientific research and various industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Chemical Synthesis: The compound can be synthesized through the reaction of methanesulfonyl chloride with pyrrolidin-3-amine in the presence of a base such as triethylamine. The reaction is typically carried out in an aprotic solvent like dichloromethane at low temperatures to control the reaction rate and prevent side reactions.

  • Industrial Production Methods: On an industrial scale, the synthesis involves optimizing reaction conditions to achieve high yield and purity. This may include using continuous flow reactors, large-scale distillation techniques, and advanced purification methods to ensure the final product meets quality standards.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can convert the compound into its reduced forms.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidin-3-yl group can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles like alkyl halides and aprotic solvents are typically employed in substitution reactions.

Major Products Formed:

  • Oxidation Products: Various sulfonyl derivatives and carboxylic acids.

  • Reduction Products: Reduced amines and alcohols.

  • Substitution Products: Alkylated derivatives of the pyrrolidin-3-yl group.

Scientific Research Applications

N-(pyrrolidin-3-yl)methanesulfonamide hydrochloride is used in various scientific research fields:

  • Chemistry: It serves as a building block in organic synthesis and is used to study reaction mechanisms.

  • Biology: The compound is utilized in biochemical assays to investigate enzyme activities and protein interactions.

  • Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-(pyrrolidin-3-yl)methanesulfonamide hydrochloride exerts its effects depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary widely based on the context of its use.

Comparison with Similar Compounds

N-(pyrrolidin-3-yl)methanesulfonamide hydrochloride is similar to other sulfonamide derivatives and pyrrolidine compounds. its unique structure and properties set it apart from these compounds. Some similar compounds include:

  • N-(pyrrolidin-2-yl)methanesulfonamide hydrochloride

  • N-(piperidin-3-yl)methanesulfonamide hydrochloride

  • N-(pyrrolidin-3-yl)ethanesulfonamide hydrochloride

Properties

IUPAC Name

N-pyrrolidin-3-ylmethanesulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O2S.ClH/c1-10(8,9)7-5-2-3-6-4-5;/h5-7H,2-4H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGRUMZMLFKHAFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1CCNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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